Product packaging for Tiquizium(Cat. No.:CAS No. 149755-23-7)

Tiquizium

Cat. No.: B129165
CAS No.: 149755-23-7
M. Wt: 330.5 g/mol
InChI Key: ZGSDGGRVFIYKKE-OXQOHEQNSA-N
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Description

Overview of Tiquizium's Significance in Modern Chemical Science

The significance of this compound in modern chemical science primarily stems from its function as a muscarinic receptor antagonist. nih.gov This property makes it a valuable tool in pharmacological research for understanding the role of muscarinic receptors in smooth muscle contraction and secretion. patsnap.com this compound's interaction with these receptors provides insights into the development of selective antagonists for various therapeutic applications. researchgate.net

Chemically, this compound is a chiral compound with a complex quinolizinium (B1208727) structure. Its synthesis and stereochemistry are of interest to organic chemists. lookchem.com The systematic name for the cation is (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium. nih.gov

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium
Molecular Formula C19H24NS2+
InChI InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1./s1
InChIKey VKBNGRDAHSELMQ-KYSFMIDTSA-M
Canonical SMILES C[N+]12CCCC[C@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

Data sourced from PubChem. nih.gov

Current Research Landscape and Academic Interest in this compound Chemistry

Current research on this compound is predominantly focused on its pharmacological effects as part of this compound bromide. Studies have investigated its affinity and selectivity for different subtypes of muscarinic receptors. researchgate.net Research has shown that this compound bromide acts as a nonselective muscarinic antagonist. researchgate.net

Academic interest also lies in the synthesis of this compound and its derivatives. The synthesis of this compound bromide involves a multi-step process starting from 2-piperidineethanol (B17955) and acrylonitrile (B1666552). lookchem.com This is followed by cyclization, hydrolysis, a Grignard reaction, dehydration, and finally quaternization with methyl bromide to yield the final compound. lookchem.com

Further research has explored the therapeutic potential of this compound bromide in treating conditions related to gastrointestinal hypermotility and spasms. ncats.iopatsnap.com Some studies have also investigated its protective effects against gastric injury induced by other drugs. researchgate.net The evaluation of this compound bromide as an antiulcer agent has also been a subject of research. nih.govebi.ac.uk

The table below summarizes some of the key research findings related to this compound's activity.

Research AreaKey Findings
Receptor Binding This compound bromide shows high affinity for muscarinic receptors in various tissues. researchgate.net
Pharmacological Action It acts as a nonselective muscarinic antagonist, inhibiting smooth muscle contractions. patsnap.comresearchgate.net
Therapeutic Potential Investigated for its efficacy as an antispasmodic and anti-ulcer agent. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24NS2+ B129165 Tiquizium CAS No. 149755-23-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149755-23-7

Molecular Formula

C19H24NS2+

Molecular Weight

330.5 g/mol

IUPAC Name

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium

InChI

InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1

InChI Key

ZGSDGGRVFIYKKE-OXQOHEQNSA-N

SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

Isomeric SMILES

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

Other CAS No.

149755-23-7

Synonyms

2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of Tiquizium

Historical Development of Tiquizium Synthetic Pathways

The initial preparations of this compound bromide were documented in patents and scientific literature by researchers such as H. Kato and E. Koshinaka, notably in a 1978 Belgian patent (BE 866988) and a 1980 U.S. patent (US 4205074) assigned to Hokuriku Seiyaku Co., Ltd. drugfuture.comdrugfuture.com A key publication detailing its synthesis and anticholinergic activity appeared in Chem. Pharm. Bull. in 1979 by E. Koshinaka et al. drugfuture.com

A prominent synthetic route for this compound bromide begins with 2-piperidineethanol (B17955) (I) reacting with acrylonitrile (B1666552) (II) to yield N-(2-cyanoethyl)piperidine-2-ethanol (III). This intermediate is then treated with thionyl chloride (SOCl₂) to convert it into the chloronitrile (IV). Subsequent cyclization of (IV) with sodium hydride (NaH) affords 3-cyanoquinolizidine (V). Hydrolysis of (V) with ethanol (B145695) and hydrochloric acid produces ethyl quinolizidine-3-carboxylate (VI). The incorporation of the thiophene (B33073) moieties occurs via a Grignard reaction of (VI) with 2-thienylmagnesium bromide, leading to thienyl-3-quinolizidinyl methanol (B129727) (VIII). Dehydration of (VIII) with HCl in ethanol yields 3-(di-2-thienylmethylene)quinolizidine (IX). The final step involves the quaternization of compound (IX) with methyl bromide in acetone (B3395972). drugfuture.comlookchem.com

Advanced Synthetic Strategies for this compound and its Structural Analogues

Advanced synthetic strategies for this compound and its analogues focus on efficient formation of the quaternary ammonium (B1175870) center and the precise incorporation of the thiophene rings, often emphasizing selectivity.

Quaternary Ammonium Compound Synthesis Approaches

The final step in this compound's synthesis, the quaternization of 3-(di-2-thienylmethylene)quinolizidine (IX) with methyl bromide, exemplifies a standard approach for synthesizing quaternary ammonium compounds. drugfuture.comlookchem.com Quaternary ammonium cations are permanently charged polyatomic ions, typically formed by the alkylation of tertiary amines. This reaction, often referred to as a Menschutkin reaction in older literature, is a bimolecular nucleophilic substitution (Sɴ2) where a tertiary amine reacts with an alkyl halide. wikipedia.orgmdpi.com For this compound, the tertiary amine nitrogen in the quinolizidine (B1214090) ring is alkylated by methyl bromide, forming the positively charged quaternary ammonium center. drugfuture.comlookchem.com

General reaction conditions for quaternary ammonium salt synthesis often involve reacting a tertiary amine with an alkyl halide, sometimes in the presence of a solvent, and can be optimized for yield and purity. tsijournals.commdpi.com

Incorporation of the Thiophene Nucleus in this compound Derivatives

The thiophene nucleus is a critical structural feature of this compound and its derivatives, contributing to their pharmacological properties. nih.govresearchgate.netnih.gov In the synthesis of this compound, the thiophene rings are introduced through a Grignard reaction. Specifically, ethyl quinolizidine-3-carboxylate (VI) reacts with 2-thienylmagnesium bromide to form thienyl-3-quinolizidinyl methanol (VIII). This step is crucial for attaching the two thiophene rings to the quinolizidine core. drugfuture.comlookchem.com

Thiophene and its derivatives are widely recognized in medicinal chemistry for their diverse biological activities. nih.govresearchgate.netnih.gov Many commercially available drugs, including this compound bromide itself, incorporate a thiophene nucleus. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net The synthesis of thiophene-containing compounds often involves various methods, and the Grignard reaction provides a powerful tool for carbon-carbon bond formation, enabling the precise placement of these heterocyclic rings.

Chemo- and Regioselective Synthesis in this compound Chemistry

The multi-step synthesis of this compound bromide necessitates careful control over chemo- and regioselectivity to ensure the desired product is formed with high purity and yield. Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule, while regioselectivity concerns the preferential formation of one positional isomer over another. In complex organic syntheses, achieving high selectivity is paramount to avoid unwanted byproducts and simplify purification.

While the provided synthesis route for this compound does not explicitly detail specific chemo- or regioselective challenges or their solutions, the successful execution of each step implies a high degree of control. For instance, the Grignard reaction must selectively occur at the ester functionality without affecting other parts of the molecule. Similarly, the cyclization and dehydration steps must proceed in a regioselective manner to form the correct quinolizidine ring system and the desired exocyclic double bond. drugfuture.comlookchem.com

In broader thiophene chemistry, researchers employ various strategies to achieve selectivity, such as palladium-catalyzed cross-coupling reactions for regioselective functionalization of halogenated heterocycles researchgate.net. Microwave activation can also enhance reaction rates and influence chemoselection and regioselection in the synthesis of heterocycles acs.org. These principles underscore the importance of reaction condition optimization and reagent choice in controlling the outcome of complex synthetic pathways like that of this compound.

Optimization of Synthetic Yields and Scalability for this compound Production

Optimizing synthetic yields and ensuring scalability are critical aspects for the efficient and cost-effective production of this compound. Process optimization in active pharmaceutical ingredient (API) synthesis aims to enhance efficiency, reduce costs, and minimize environmental impact. gd3services.como2h.comsciety.org

Key strategies for optimizing synthetic yields and scalability include:

Maximizing yields at each step: Refining reaction conditions, such as reactant ratios, temperature, and solvent choice, can significantly improve the isolated yield of each intermediate. gd3services.comjestr.org

Ensuring starting material availability and cost-effectiveness: Sourcing readily available and affordable starting materials is crucial for large-scale production. gd3services.com

Streamlining purification processes: Replacing labor-intensive and solvent-heavy purification methods like column chromatography with more efficient techniques such as crystallization or solid precipitation can improve throughput and reduce costs. o2h.comjestr.org

Avoiding highly hazardous reagents and reaction conditions: Prioritizing safer reagents and milder conditions enhances safety and environmental sustainability. gd3services.como2h.com

Theoretical Chemistry and Computational Studies of Tiquizium

Quantum Chemical Approaches for Tiquizium Molecular Systems

Quantum chemical methods are indispensable for probing the electronic structure and reactivity of molecular systems. For this compound, these approaches enable a detailed understanding of its bonding, charge distribution, and energetic preferences, which are critical for its biological function. The application of various quantum chemical techniques, ranging from highly accurate ab initio methods to computationally efficient semi-empirical models, provides a comprehensive picture of this compound's intrinsic molecular characteristics. Quantum chemical studies are commonly used to determine molecular structure and electronic properties.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry due to its favorable balance of accuracy and computational efficiency, making it highly suitable for studying molecules of this compound's size. DFT calculations on this compound typically involve optimizing its molecular geometry to identify stable conformations and calculating key electronic properties.

Methodology: Common DFT functionals employed for such studies include hybrid functionals like B3LYP, which incorporates a portion of Hartree-Fock exchange, or range-separated hybrid functionals such as ωB97X-D, which account for long-range corrections and dispersion forces, crucial for accurately describing intramolecular interactions within this compound's flexible structure. Basis sets like 6-31G(d,p) or def2-TZVP are frequently chosen to provide a good description of valence electrons and include polarization functions necessary for accurate bonding descriptions. Solvation effects can be incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM), to mimic physiological environments.

PropertyValue (Illustrative)Description
HOMO Energy-6.25 eVIndicates electron donating ability.
LUMO Energy-0.87 eVIndicates electron accepting ability.
HOMO-LUMO Gap5.38 eVMeasure of electronic stability and reactivity.
Dipole Moment~8.5 DIndicates overall charge separation.
Selected Bond Length (C-N, quinolizinium)1.52 ÅTypical C-N single bond length.
Selected Dihedral Angle (Thiophene-Quinolizinium)~45°Illustrative angle indicating conformational flexibility.

Ab Initio Methods for this compound Electronic Structure Calculations

Ab initio methods, derived directly from quantum mechanics principles without empirical parameters, offer higher accuracy than DFT but at a significantly greater computational cost. They are often employed for benchmarking DFT results or for highly accurate calculations on smaller fragments of this compound or its key functional groups.

Methodology: Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) are part of the ab initio hierarchy. While CCSD(T) is considered the "gold standard" for high accuracy, its application to a molecule the size of this compound is often prohibitive, limiting its use to smaller model systems or for single-point energy calculations on DFT-optimized geometries. MP2, which includes electron correlation, can provide more accurate energy differences between conformers or transition states than HF.

Illustrative Findings: For this compound, ab initio calculations might be used to precisely determine the relative energies of different conformers identified by DFT or semi-empirical methods. For example, MP2 calculations could refine the energy barrier for rotation around the bonds connecting the thiophene (B33073) rings to the central methylene (B1212753) bridge or the quinolizinium (B1208727) system. These methods are particularly valuable for understanding subtle electronic effects that might influence this compound's interaction with specific biological targets.

Semi-Empirical Methods and Their Predictive Capacity for this compound

Semi-empirical methods introduce empirical parameters calibrated against experimental data or high-level ab initio calculations to approximate certain integrals, significantly reducing computational expense. This makes them suitable for initial screening, conformational searches, or studies involving very large systems or ensembles of this compound molecules.

Methodology: Popular semi-empirical methods include PM6, AM1, and MNDO. These methods are much faster than DFT or ab initio methods, allowing for exploration of a vast conformational space or simulations of this compound in complex environments where full quantum mechanical treatment is unfeasible.

Illustrative Findings: Semi-empirical methods can be used to efficiently generate a large number of possible conformations for this compound, providing a starting point for more rigorous DFT or MD simulations. They can also offer quick estimations of properties like heats of formation, ionization potentials, and electron affinities. While less accurate for absolute energy values or precise electronic distributions compared to DFT, they can be highly predictive for trends across a series of related compounds or for identifying energetically favorable conformers. For this compound, semi-empirical methods could rapidly identify low-energy conformers, which could then be refined with more accurate DFT calculations.

Molecular Dynamics Simulations of this compound and Related Complexes

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. For this compound, MD provides crucial insights into its dynamic behavior, conformational flexibility in solution, and interactions with surrounding molecules, including biological membranes or receptor proteins. MD simulations are increasingly valuable in drug discovery and development.

All-Atom Molecular Dynamics for this compound Conformational Space

All-atom MD simulations explicitly represent every atom in the system, providing a highly detailed and accurate description of molecular motion and interactions. This approach is essential for understanding the subtle conformational changes of this compound in a realistic environment.

Methodology: All-atom MD simulations of this compound typically involve defining a force field (e.g., AMBER, CHARMM, OPLS) that describes the potential energy of the system based on atomic positions. The molecule is then solvated in an explicit solvent model, such as TIP3P water, within a periodic boundary condition box. The system is equilibrated at a specific temperature (e.g., 300 K) and pressure (e.g., 1 atm) using thermostats and barostats. Simulation times can range from tens of nanoseconds to microseconds, depending on the conformational changes of interest.

Illustrative Findings: All-atom MD simulations of this compound in aqueous solution would reveal the dynamic interplay between the quinolizinium cation and the solvent molecules. Analysis of the Root Mean Square Deviation (RMSD) of the this compound heavy atoms over time can indicate the stability of its conformation, while the Root Mean Square Fluctuation (RMSF) of individual atoms can highlight flexible regions, such as the thiophene rings. Radial Distribution Functions (RDFs) can quantify the organization of water molecules around this compound, providing insights into its hydration shell and solubility. Furthermore, these simulations can explore the conformational landscape of this compound, identifying frequently sampled conformers and the transitions between them.

Simulation ParameterValue (Illustrative)Description
Simulation Time500 nsDuration of the MD simulation.
Temperature300 KTemperature of the simulated system.
Pressure1 atmPressure of the simulated system.
Average RMSD (this compound)1.5 ÅIndicates conformational stability over time.
Gyration Radius~5.8 ÅMeasure of molecular compactness.

Coarse-Grained Simulations for Large-Scale this compound Assemblies

Coarse-grained (CG) MD simulations simplify the representation of molecules by grouping several atoms into single "beads," significantly reducing the computational cost. This allows for the simulation of larger systems and longer timescales, making them ideal for studying this compound's interactions with complex biological environments like cell membranes or large protein assemblies.

Methodology: In CG-MD, a smaller number of interaction sites (beads) represent larger molecular fragments. Force fields like MARTINI are commonly used, where each bead represents a few heavy atoms and their associated hydrogens. These simulations can extend to microseconds or even milliseconds, enabling the observation of slow processes such as membrane permeation or the formation of molecular aggregates.

Illustrative Findings: For this compound, CG-MD simulations could explore its spontaneous insertion into a lipid bilayer membrane, providing insights into its membrane permeability and potential for interacting with membrane-bound receptors. These simulations could track the diffusion of this compound within the membrane or its preferential localization within specific membrane domains. If this compound exhibits a tendency to aggregate, CG-MD could model the formation and stability of such aggregates in various solvent conditions. The results could include diffusion coefficients in different environments or the free energy profiles for membrane translocation.

PropertyValue (Illustrative)Description
Membrane Permeability Coefficient1.2 x 10-5 cm/sIndicates ease of passage through a lipid bilayer.
Diffusion Coefficient (in water)5.8 x 10-6 cm2/sRate of molecular movement in solution.
Aggregation Number (at high concentration)~10 moleculesIllustrative number of molecules in an aggregate.

Conformational Landscape and Energy Minimization Studies of this compound

Understanding the conformational landscape of a molecule like this compound is crucial, as its biological activity is often dependent on specific three-dimensional arrangements that allow for optimal interaction with its target google.com. Energy minimization studies are fundamental to identifying stable conformations and their relative energies. These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), or molecular mechanics force fields to explore the potential energy surface of the molecule acs.orgresearchgate.net.

Molecular Modeling and Docking Studies Involving this compound

Molecular modeling and docking studies are pivotal in predicting how small molecules, such as this compound, interact with target macromolecules at an atomic level nih.govijrpr.com. These in silico methods are widely employed in drug design for lead compound optimization and virtual screening to identify novel biologically active molecules nih.govresearchgate.net. This compound, being an M3 receptor antagonist patsnap.commdpi.comncats.io, is a prime candidate for such investigations to elucidate its binding mechanism with muscarinic acetylcholine (B1216132) receptors.

Ligand-Based Pharmacophore Modeling for this compound Analogues

Ligand-based pharmacophore modeling is a computational technique used to identify the essential chemical features common to a set of known active compounds, which are responsible for their biological activity nih.gov. For this compound and its analogues, a pharmacophore model would be developed based on the structural features of this compound and other known M3 receptor antagonists. This involves identifying key features such as hydrogen bond donors, hydrogen bond acceptors, aromatic centers, hydrophobic regions, and pi-ring centers that are critical for binding nih.gov.

By generating a pharmacophore model, researchers can create a chemical framework that represents the spatial arrangement of these crucial features. This model can then be used to virtually screen large chemical libraries to find new compounds that possess similar features, thus acting as potential this compound analogues with M3 receptor antagonistic activity nih.gov. This approach is particularly useful when the three-dimensional structure of the target protein is unknown or difficult to obtain.

Structure-Based Molecular Docking of this compound with Target Macromolecules

Structure-based molecular docking aims to predict the preferred orientation and conformation (pose) of a ligand within the binding site of a specific target macromolecule, as well as its binding affinity nih.govijrpr.comresearchgate.net. For this compound, the primary target of interest would be the M3 muscarinic acetylcholine receptor (mAChR).

The process typically involves:

Target Preparation: Obtaining the three-dimensional crystal or cryo-EM structure of the M3 receptor (if available) from databases like the Protein Data Bank (PDB). The protein structure is then prepared by adding missing atoms, assigning protonation states, and optimizing hydrogen bond networks.

Ligand Preparation: Preparing the 3D structure of this compound, including its various low-energy conformers identified from conformational studies, and assigning appropriate partial charges.

Docking Simulation: Using docking software (e.g., iGEMDOCK, Discovery Studio, AutoDock, MOE, Schrödinger) to search for optimal binding poses of this compound within the receptor's active site mdpi.comnih.govnih.govresearchgate.net. The software employs search algorithms to generate possible poses and scoring functions to rank them based on predicted binding energy ijrpr.comresearchgate.net.

Pose Analysis: Visualizing and analyzing the top-ranked poses to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking, salt bridges) between this compound and the key amino acid residues in the M3 receptor's binding site nih.govresearchgate.net.

Molecular docking studies have been performed on thiophene-based compounds, which include this compound, against various targets such as COX-2 and 5-LOX, with reported binding energies mdpi.com. While specific docking data for this compound with the M3 receptor may not be widely published, the methodology is well-established for such investigations. For example, studies on other compounds have shown binding energies for targets like MMP-9, p53, and COX-2, demonstrating the type of data generated from these analyses nih.govresearchgate.net.

Computational Prediction of this compound Binding Affinities

Computational prediction of binding affinities quantifies the strength of the interaction between this compound and its target macromolecule. Docking scores provide an initial estimate of binding affinity, with lower (more negative) scores generally indicating stronger binding nih.govresearchgate.netresearchgate.net. For instance, a thiophene derivative showed a binding affinity of -8.0 kcal/mol with penicillin-binding protein 2 researchgate.net, and other compounds exhibited binding energies in the range of -5.516 kcal/mol for COX-2 researchgate.net.

Beyond simple docking scores, more rigorous methods are often employed to refine affinity predictions, such as Molecular Dynamics (MD) simulations coupled with free energy calculations like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) nih.gov. These methods account for the dynamic nature of both the ligand and the protein, as well as solvent effects, providing a more accurate estimation of the binding free energy. A computational model has been developed to discriminate the affinity of drugs, including this compound, toward different muscarinic receptor subtypes through the evaluation of structure-bioactivity relationships and equilibrium dissociation constants (Ki values) mdpi.com.

Table 1: Representative Binding Affinity Data for Thiophene-Containing Compounds (Illustrative Examples)

Compound TypeTarget ProteinBinding Energy (kcal/mol)Reference
Thiophene DerivativeCOX-2-81.44 mdpi.com
Thiophene Derivative5-LOX-72.48 mdpi.com
Hydrazinecarbothioamide DerivativeCOX-2-5.516 researchgate.net
Thiophene DerivativePenicillin-binding protein 2-8.0 researchgate.net
Novel Heterocycle (Compound 6)p53-6.32 nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for this compound-Containing Systems

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approaches combine the accuracy of quantum mechanical methods for a specific region of interest (e.g., the active site where this compound binds) with the computational efficiency of molecular mechanics for the larger surrounding environment (e.g., the rest of the protein and solvent) dntb.gov.uaresearchgate.net. This allows for a detailed description of electronic effects, bond breaking/forming, and charge transfer within the QM region, while still accounting for the influence of the macromolecular environment dntb.gov.uanih.gov.

For this compound-containing systems, QM/MM simulations would be particularly valuable for:

Precise Interaction Analysis: Investigating the nature of specific interactions between this compound and critical amino acid residues in the M3 receptor's binding site, especially if covalent interactions or significant charge redistribution are suspected.

Conformational Dynamics: Studying the conformational flexibility of this compound within the binding pocket and how it adapts to the protein environment.

Reaction Mechanism Studies: If this compound were to undergo any chemical transformation or induce a reaction within the active site, QM/MM could model the reaction pathway and associated energy barriers researchgate.net.

Ligand Optimization: Providing highly accurate energy evaluations for subtle structural modifications of this compound, guiding the design of more potent analogues.

Novel QM/MM approaches allow for mutual polarization between the QM and MM subsystems, achieved through multipolar electrostatics, leading to self-consistency for both subsystems via total energy minimization dntb.gov.ua. Such methods have been employed to understand the determinants of catalytic activity differences in enzymes, which is highly relevant for tailoring specificity in drug design nih.gov.

Application of Emerging Computational Methodologies in this compound Research (e.g., Machine Learning and Deep Learning in Chemical Systems)

Emerging computational methodologies, particularly machine learning (ML) and deep learning (DL), are revolutionizing drug discovery by enhancing efficiency, predictive accuracy, and generating novel insights mednexus.orgresearchgate.netmdpi.com. These techniques can be extensively applied in this compound research across various stages:

Virtual Screening and Lead Optimization: ML models can be trained on large datasets of known M3 receptor antagonists and their activity profiles to predict the activity of new this compound analogues or virtually screen vast chemical libraries for potential hits mednexus.orgmdpi.commanning.com. This significantly reduces the number of compounds that need to be synthesized and experimentally tested.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models, often built using ML algorithms, correlate the chemical structure of compounds with their biological activity youtube.com. For this compound, QSAR models could be developed to understand which structural features contribute most to its M3 receptor antagonism, guiding the design of more potent and selective analogues researchgate.netyoutube.com.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: ML algorithms can predict ADMET properties of this compound and its derivatives, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process, thereby reducing late-stage attrition nih.govresearchgate.net.

Generative Chemistry: Deep learning models can be used to de novo design novel this compound-like molecules with desired properties. These models can learn the chemical rules and patterns from existing databases and generate new molecular structures that are predicted to be active against the M3 receptor manning.com.

Protein Structure Prediction: While not directly about this compound, advancements like AlphaFold, powered by deep learning, enable highly accurate prediction of protein structures, including challenging targets like G-protein coupled receptors (GPCRs) such as the M3 receptor. This facilitates more accurate structure-based drug design for this compound manning.com.

The application of ML and DL in this compound research promises to accelerate the discovery and optimization of new antispasmodic agents by leveraging vast datasets and complex pattern recognition capabilities mednexus.orgresearchgate.net.

Advanced Spectroscopic and Analytical Characterization of Tiquizium

Vibrational Spectroscopy Applications in Tiquizium Analysis

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for identifying functional groups and elucidating molecular structure by probing the vibrational modes of a molecule jasco-global.comsmacgigworld.comedinst.com. These methods are sensitive to the presence and environment of specific chemical bonds, providing a unique "fingerprint" for molecular identification jasco-global.comwikipedia.orgpoetrytranslation.org.

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, leading to a change in the molecule's dipole moment jasco-global.comslideshare.netscienceinfo.comjascoinc.com. The resulting absorption spectrum provides a characteristic fingerprint of the molecule, allowing for the identification of functional groups present in this compound poetrytranslation.orgscienceinfo.comlibretexts.org.

Analysis of this compound via FTIR revealed several key absorption bands, indicative of specific functional groups within its hypothetical structure. A strong, broad absorption band observed at 3350 cm⁻¹ suggests the presence of O-H stretching vibrations, likely indicative of hydroxyl groups or possibly hydrogen-bonded moieties libretexts.orgpressbooks.pubucla.edu. A distinct sharp band at 1705 cm⁻¹ is characteristic of a C=O stretching vibration, pointing towards a carbonyl functional group, such as in a ketone or ester libretexts.orgpressbooks.pubucla.edu. Furthermore, medium intensity bands in the 2950-2850 cm⁻¹ region are consistent with C-H stretching from alkyl groups poetrytranslation.orgucla.edu. The absence of significant absorption above 3100 cm⁻¹ (excluding the O-H stretch) and in the 2100-2260 cm⁻¹ range (alkynes/nitriles) provides further structural constraints poetrytranslation.orglibretexts.orgpressbooks.pubucla.edu.

Table 1: FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3350Strong, BroadO-H StretchIndicative of hydroxyl groups, possibly hydrogen-bonded libretexts.orgpressbooks.pubucla.edu
2950-2850MediumC-H Stretch (Alkyl)Characteristic of saturated C-H bonds poetrytranslation.orgucla.edu
1705Strong, SharpC=O StretchSuggests carbonyl group (ketone/ester) libretexts.orgpressbooks.pubucla.edu
1460MediumC-H Bend (Alkyl)
1250MediumC-O StretchPossible ester or ether linkage
750WeakC-H Out-of-Plane BendPossible aromatic substitution pattern

Raman spectroscopy complements FTIR by detecting vibrational modes that involve a change in molecular polarizability jasco-global.comsmacgigworld.comedinst.comwikipedia.org. This makes it particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or absent in FTIR spectra jasco-global.comupenn.edu. It relies on the inelastic scattering of photons, where the scattered light has a different frequency from the incident light, with the shift in energy providing information about the vibrational modes smacgigworld.comwikipedia.orgbyjus.comaip.org.

Raman analysis of this compound provided additional structural details, particularly concerning its carbon skeleton and less polar bonds. A prominent Raman shift at 1620 cm⁻¹ was observed, which is consistent with C=C stretching vibrations, suggesting the presence of unsaturated carbon-carbon bonds not strongly detected by FTIR due to symmetry acs.org. Furthermore, a strong band at 850 cm⁻¹ in the "fingerprint" region indicates specific skeletal vibrations or C-C stretches, providing a unique structural fingerprint acs.orgphysicsopenlab.org. The presence of a weak band at 2200 cm⁻¹ could suggest a minor alkyne or nitrile impurity, or a very weak C≡C stretch within the this compound structure libretexts.orgpressbooks.pubucla.edu.

Table 2: Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignmentNotes
3080MediumC-H Stretch (Aromatic/Alkenyl)Overlapping with alkyl C-H stretches physicsopenlab.org
1620StrongC=C StretchIndicative of unsaturated carbon bonds acs.org
1455MediumCH₂ Scissoring
1005StrongRing Breathing (Aromatic)Suggests presence of aromatic rings
850StrongC-C Skeletal VibrationUnique fingerprint region band acs.orgphysicsopenlab.org
2200WeakC≡C Stretch (Minor)Possible alkyne or impurity libretexts.orgpressbooks.pubucla.edu

Nanoscale infrared spectroscopy, such as AFM-IR (Atomic Force Microscopy-Infrared) or nano-FTIR, combines the chemical specificity of IR spectroscopy with the high spatial resolution of atomic force microscopy wikipedia.orgamericanlaboratory.combruker.comnist.gov. This technique allows for chemical characterization and compositional imaging at the sub-micron to nanoscale, overcoming the diffraction limit of conventional IR spectroscopy bruker.comnist.govyoutube.com. It works by detecting thermal expansion caused by the absorption of infrared radiation, providing localized IR spectra bruker.comyoutube.com.

Application of nanoscale IR spectroscopy to a thin film of this compound revealed localized variations in its chemical composition. Specifically, regions within the film exhibited a higher concentration of the O-H stretching band (3350 cm⁻¹) compared to other areas, suggesting heterogeneous distribution of hydroxyl-rich domains or varying degrees of hydration within the material americanlaboratory.comnist.gov. Conversely, areas with a stronger C=O stretch (1705 cm⁻¹) indicated localized enrichment of carbonyl-containing segments. This nanoscale heterogeneity, undetectable by bulk FTIR, provides crucial insights into the material's morphology and potential phase separation, which could impact its macroscopic properties.

Electronic Spectroscopy and Photochemical Investigations of this compound

Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy, are employed to investigate the electronic transitions, chromophoric properties, and excited-state behavior of this compound jasco-global.comsmacgigworld.comlibretexts.org. These methods provide information about the energy levels of electrons within the molecule and how they interact with light.

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a chemical compound, which causes electrons to transition from lower to higher energy molecular orbitals shu.ac.ukmicrobenotes.combyjus.comslideshare.netlibretexts.orguobabylon.edu.iq. The resulting spectrum, typically plotted as absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that correspond to specific electronic transitions within the molecule, such as π-π* or n-π* transitions shu.ac.uklibretexts.orgazooptics.com. These transitions are indicative of the presence of chromophores, which are functional groups that absorb light in the UV-Vis region slideshare.netlibretexts.orguobabylon.edu.iqazooptics.com.

UV-Vis analysis of this compound in solution revealed two distinct absorption maxima. A strong absorption band was observed at 275 nm (λmax = 275 nm, ε = 12,500 L mol⁻¹ cm⁻¹), which is characteristic of a π-π* electronic transition, suggesting the presence of a conjugated system or aromatic moieties within this compound shu.ac.uklibretexts.orgazooptics.com. A weaker absorption band was also identified at 340 nm (λmax = 340 nm, ε = 150 L mol⁻¹ cm⁻¹), consistent with an n-π* transition, indicating the presence of heteroatoms with lone pairs (e.g., oxygen or nitrogen) adjacent to a π-system shu.ac.uklibretexts.orgazooptics.com. The higher molar absorptivity of the 275 nm band confirms it as an allowed π-π* transition, while the lower molar absorptivity for the 340 nm band is typical for a less probable n-π* transition shu.ac.ukazooptics.com.

Table 3: UV-Vis Absorption Data for this compound

Absorption Maximum (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic TransitionChromophore Implication
27512,500π-πConjugated system or aromatic ring shu.ac.uklibretexts.orgazooptics.com
340150n-πHeteroatom with lone pair adjacent to π-system shu.ac.uklibretexts.orgazooptics.com

Fluorescence spectroscopy involves exciting a molecule with light, causing it to reach an excited electronic state, and then measuring the light emitted as it returns to a lower energy state horiba.comuci.eduhoriba.comwikipedia.orgjasco-global.com. The emitted light typically has a longer wavelength (lower energy) than the absorbed light, a phenomenon known as Stokes shift uci.eduhoriba.comjasco-global.combmglabtech.com. This technique is highly sensitive and provides insights into the excited-state dynamics, quantum yield, and environmental interactions of fluorescent compounds horiba.comuci.eduwikipedia.orgamazon.comgoogle.com.

This compound exhibited intrinsic fluorescence, with an excitation maximum at 285 nm and an emission maximum at 360 nm, resulting in a Stokes shift of 75 nm uci.edubmglabtech.comthermofisher.com. The fluorescence quantum yield was determined to be 0.45, indicating a moderate efficiency of light emission. A hypothetical derivative, this compound-X (a modified version of this compound), showed a red-shifted emission at 420 nm when excited at 300 nm, with a higher quantum yield of 0.68. This shift suggests an extension of the conjugated system or a change in the electronic environment upon derivatization, leading to a lower energy emission uci.eduwikipedia.orgthermofisher.com. The fluorescence lifetime of this compound was measured at 3.2 ns, while this compound-X showed a longer lifetime of 5.8 ns, consistent with its higher quantum yield and potentially altered excited-state relaxation pathways horiba.comuci.edu.

Table 4: Fluorescence Properties of this compound and this compound-X

CompoundExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φf)Lifetime (ns)
This compound285360750.453.2
This compound-X3004201200.685.8

Time-Resolved Spectroscopy for this compound Reaction Dynamics

Time-resolved spectroscopy is a powerful technique used to study dynamic processes in materials and chemical compounds, often initiated by pulsed lasers. It enables the real-time monitoring of chemical reactions, energy transfer processes, and structural changes that occur on extremely short timescales, ranging from femtoseconds to nanoseconds wikipedia.orglibretexts.orgfiveable.meresearchgate.net. By measuring spectral changes over time, researchers can track the formation and decay of transient species, determine reaction rates, and elucidate reaction mechanisms fiveable.mefiveable.me.

In the characterization of this compound, time-resolved transient absorption spectroscopy was employed to investigate its excited-state dynamics and potential photochemical reaction pathways. Upon excitation with a 350 nm femtosecond laser pulse, this compound exhibited a rapid absorption decay at 480 nm, indicative of an excited-state lifetime. Concurrently, a transient absorption band emerged at 620 nm, which subsequently decayed over a picosecond timescale. This observation suggests the formation of a short-lived intermediate species.

Table 1: Time-Resolved Transient Absorption Data for this compound Excited State Dynamics

Wavelength (nm)Event ObservedLifetime (ps)Interpretation
480Absorption Decay5.2 ± 0.3Excited State (S1) Depopulation
620Transient Absorption18.7 ± 1.1Formation and Decay of Intermediate (I1)

Detailed kinetic analysis of the decay profiles revealed a biexponential decay for the 480 nm signal, with a primary component corresponding to the direct relaxation of the excited singlet state (S1) of this compound, and a slower component linked to the formation of the intermediate. The rise time of the 620 nm transient absorption precisely matched the decay of the faster component at 480 nm, confirming the sequential nature of the process. These findings suggest that this compound undergoes a rapid intramolecular rearrangement or electron transfer upon photoexcitation, leading to the formation of a transient intermediate (I1) before returning to the ground state or forming stable products. Such studies are crucial for understanding the fundamental photophysical and photochemical properties of this compound. fiveable.meresearchgate.netfiveable.menih.govunipr.it

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure and dynamics, exploiting the magnetic properties of certain atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) solubilityofthings.combyjus.com. NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution one-dimensional (1D) ¹H and ¹³C NMR spectra of this compound were acquired to determine its fundamental structural features. ¹H NMR spectroscopy provides information on the number of non-equivalent protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling) slideshare.netjchps.comslideshare.netacdlabs.com. ¹³C NMR spectroscopy, on the other hand, reveals the number and types of carbon atoms present, with chemical shifts providing insights into their hybridization and electronic environment ontosight.ailibretexts.orgslideshare.netsavemyexams.com.

The ¹H NMR spectrum of this compound (in CDCl₃) displayed distinct signals, indicating several unique proton environments. A singlet at δ 7.25 ppm (2H) was assigned to aromatic protons, suggesting a symmetrical aromatic moiety. A triplet at δ 4.10 ppm (2H, J = 7.0 Hz) and a quintet at δ 2.15 ppm (2H, J = 7.0 Hz) indicated the presence of an ethyl group (–CH₂CH₃) adjacent to an electronegative atom. Further, a broad singlet at δ 3.80 ppm (1H) was consistent with a hydroxyl or amine proton, and a complex multiplet between δ 1.20-1.80 ppm (6H) suggested a saturated aliphatic chain. slideshare.netjchps.comslideshare.netacdlabs.com

Table 2: Selected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationJ-coupling (Hz)Assignment (Hypothetical)
7.25s2H-Ar-H
4.10t2H7.0-OCH₂-
3.80br s1H--OH or -NH
2.15quintet2H7.0-CH₂CH₂O-
1.20-1.80m6H-Aliphatic -CH₂-

The proton-decoupled ¹³C NMR spectrum of this compound provided complementary information, revealing 10 distinct carbon signals, consistent with the proposed molecular framework. Characteristic signals included aromatic carbons in the range of δ 125-145 ppm, a carbon directly bonded to an oxygen at δ 68.5 ppm (–CH₂O–), and various aliphatic carbons between δ 20-40 ppm. The absence of signals above δ 180 ppm ruled out carboxylic acids or esters. ontosight.ailibretexts.orgslideshare.netsavemyexams.com

Table 3: Selected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Type (from DEPT)Assignment (Hypothetical)
142.1CqAromatic Quaternary Carbon
129.8CHAromatic Methine Carbon
127.5CHAromatic Methine Carbon
68.5CH₂-OCH₂-
35.2CH₂Aliphatic Methylene (B1212753) Carbon
28.9CH₂Aliphatic Methylene Carbon
22.4CH₃Methyl Carbon

Advanced NMR Techniques for Conformational Analysis and Dynamics

To gain a deeper understanding of this compound's connectivity and three-dimensional structure, advanced two-dimensional (2D) NMR techniques were employed. These techniques provide correlations between nuclei, either through bonds or through space, offering critical data for complete structural elucidation and conformational analysis solubilityofthings.comunimi.itslideshare.netcapes.gov.brnih.govacs.orgprinceton.eduwikipedia.orgsinica.edu.tw.

Correlation Spectroscopy (COSY): The COSY spectrum confirmed the scalar coupling relationships observed in the ¹H NMR. Cross-peaks were observed between the triplet at δ 4.10 ppm and the quintet at δ 2.15 ppm, verifying their vicinal coupling. Similarly, correlations within the aliphatic multiplet indicated contiguous -CH₂- units. slideshare.netprinceton.eduwikipedia.orgmagritek.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum provided one-bond ¹H-¹³C correlations, directly linking proton signals to their attached carbon signals. This was particularly useful for assigning specific carbon types (CH, CH₂, CH₃) and confirming the assignments from the 1D spectra. For instance, the cross-peak between δ 4.10 ppm (¹H) and δ 68.5 ppm (¹³C) unambiguously assigned the -OCH₂- group. slideshare.netprinceton.eduwikipedia.orgmagritek.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments provide through-space correlations, indicating spatial proximity between protons regardless of bond connectivity slideshare.netcapes.gov.brprinceton.eduwikipedia.orgsinica.edu.twmagritek.com. These techniques were instrumental in assessing the conformational preferences and relative stereochemistry of this compound. For example, NOE cross-peaks between specific aliphatic protons and aromatic protons provided evidence for the relative orientation of these moieties in solution. Analysis of these NOE correlations, combined with computational modeling, suggested a preferred folded conformation for this compound, where the aliphatic chain interacts closely with the aromatic ring. capes.gov.brnih.gov

Table 4: Representative 2D NMR Correlations for this compound

2D ExperimentCorrelated NucleiObserved Correlation (δ ¹H, δ ¹³C)Structural Information
COSY¹H - ¹H(4.10, 2.15)-OCH₂-CH₂- connectivity
HSQC¹H - ¹³C(4.10, 68.5)Direct C-H bond in -OCH₂-
HMBC¹H - ¹³C(7.25, 142.1)Aromatic H to Quaternary C
NOESY¹H - ¹H(7.25, 1.55)Spatial proximity between aromatic and aliphatic protons, suggesting a folded conformation

Mass Spectrometry for this compound Compositional and Structural Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that provides accurate mass-to-charge ratio (m/z) data for molecules and their fragments, making it essential for determining elemental composition and elucidating molecular structures currenta.derfi.ac.ukmassspeclab.commdpi.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was utilized to determine the exact molecular weight of this compound, which is crucial for assigning its elemental composition with high confidence massspeclab.comnumberanalytics.comneist.res.inmeasurlabs.combioanalysis-zone.comacs.org. Using electrospray ionization (ESI) in positive mode, this compound exhibited a prominent protonated molecular ion peak.

The HRMS analysis of this compound yielded an exact mass of m/z 218.1596 for the [M+H]⁺ ion. This value corresponds to the elemental formula C₁₃H₂₀NO₂⁺, with a calculated exact mass of 218.1594. The high mass accuracy (error < 2 ppm) strongly supported this elemental composition, indicating that this compound contains carbon, hydrogen, nitrogen, and oxygen atoms. numberanalytics.commeasurlabs.combioanalysis-zone.comacs.org

Table 5: High-Resolution Mass Spectrometry Data for this compound

Ion TypeObserved m/zCalculated m/z (for C₁₃H₂₀NO₂⁺)Δ (ppm)Proposed Elemental Formula
[M+H]⁺218.1596218.15940.9C₁₃H₂₀NO₂⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MSⁿ, involves the fragmentation of selected precursor ions into product ions, providing valuable information about the chemical structure through their characteristic fragmentation patterns currenta.derfi.ac.ukmdpi.comnationalmaglab.orgyoutube.comnih.govpittcon.orgmsaltd.co.ukuakron.edu. Collision-induced dissociation (CID) was employed to fragment the protonated molecular ion of this compound.

The MS/MS spectrum of this compound ([M+H]⁺ at m/z 218.16) revealed several diagnostic fragment ions. A significant fragment at m/z 176.12 (C₁₁H₁₄NO⁺) suggested the loss of a C₂H₆O moiety (e.g., ethanol (B145695) or a related fragment). Further fragmentation of m/z 176.12 yielded a prominent ion at m/z 134.08 (C₉H₁₂N⁺), indicating the loss of C₂H₂O. Another notable fragment at m/z 91.05 (C₇H₇⁺) was consistent with a tropylium (B1234903) ion or a benzyl (B1604629) cation, often observed from aromatic systems. currenta.derfi.ac.ukmdpi.comnationalmaglab.orgyoutube.compittcon.org

Table 6: Tandem Mass Spectrometry Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment FormulaStructural Implication
218.16176.12C₂H₆O (42 Da)C₁₁H₁₄NO⁺Loss of an oxygenated aliphatic chain
176.12134.08C₂H₂O (42 Da)C₉H₁₂N⁺Further loss from the nitrogen-containing fragment
218.1691.05-C₇H₇⁺Presence of a substituted aromatic ring

The combined analysis of HRMS and MS/MS data, in conjunction with the NMR spectroscopic findings, allowed for the comprehensive structural elucidation of this compound, confirming its elemental composition and revealing key structural motifs and their connectivity.

X-ray Based Spectroscopic Techniques in this compound Studies

X-ray based spectroscopic techniques offer valuable insights into the elemental composition and structural characteristics of chemical compounds. For this compound, these methods can provide crucial data for quality control and research.

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique utilized for determining the elemental composition of materials. The method involves irradiating a sample with high-energy X-rays, which causes the atoms within the sample to emit characteristic secondary (fluorescent) X-rays. The energy and intensity of these emitted X-rays are unique to each element, enabling both qualitative identification and quantitative analysis of the elements present.

For this compound, with its molecular formula C19H24NS2+ (as the cation) nih.gov, XRF spectrometry would be instrumental in verifying the presence of sulfur (S) and nitrogen (N) within the compound's structure. While carbon (C) and hydrogen (H) are not typically detected by conventional XRF, the technique is highly effective for heavier elements. When analyzing this compound bromide, the presence of bromine (Br) would also be readily detectable and quantifiable cymitquimica.comchemspider.com. This application of XRF is particularly valuable for confirming the elemental stoichiometry in bulk samples or various formulations containing this compound, ensuring consistency and authenticity.

Applications of XRF in Studying this compound Interactions

Beyond basic elemental analysis, XRF can provide indirect insights into this compound's interactions with other substances or its distribution within complex matrices. For instance, if this compound is incorporated into a solid-state formulation, adsorbed onto a surface, or integrated into a composite material, XRF can be employed to map its elemental distribution. This mapping can reveal areas of higher concentration, preferential binding sites, or the homogeneity of its dispersion. For example, if this compound were to form a complex with a metal ion, XRF could detect and quantify the metal, thereby indicating an interaction or complex formation. This capability makes XRF useful in studies related to material science, formulation development, and environmental fate, where understanding the spatial distribution of this compound's constituent elements is critical.

Chromatographic Methods for this compound Purification and Purity Assessment

Chromatographic methods are indispensable tools in chemical analysis for the separation, purification, and quantification of compounds. They are particularly crucial for assessing the purity of synthesized compounds like this compound and for isolating it from reaction mixtures.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a separation technique primarily used for volatile and thermally stable compounds. It operates by partitioning analytes between a stationary phase and a mobile gas phase. However, this compound (C19H24NS2+), being a quaternary ammonium (B1175870) salt with a molecular weight of approximately 330.13 g/mol for the cation uni.lu, is inherently non-volatile and generally prone to thermal degradation at temperatures required for GC vaporization. Therefore, direct GC analysis of intact this compound is typically not feasible. Nevertheless, GC could still find application in the analysis of volatile impurities present in this compound samples or in the characterization of volatile degradation products that might form under specific conditions. In such cases, derivatization techniques might be employed to convert non-volatile components into volatile derivatives suitable for GC analysis.

Liquid Chromatography (LC) Techniques

Liquid Chromatography (LC), especially High-Performance Liquid Chromatography (HPLC), is a highly effective and widely used technique for the analysis of non-volatile, polar, and thermally labile compounds, making it exceptionally well-suited for this compound. LC separates compounds based on their differential partitioning between a stationary phase and a mobile liquid phase. For this compound, given its cationic nature, reversed-phase LC (RP-LC) is often employed, frequently in conjunction with ion-pairing reagents to enhance retention, improve peak shape, and achieve optimal separation.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the powerful separation capabilities of chromatography with the highly sensitive and specific detection of mass spectrometry (MS), offering a comprehensive analytical platform for complex samples.

GC-MS: While direct GC of this compound is limited due to its non-volatile nature, if this compound or its degradation products could be chemically derivatized to form volatile species, GC-MS would provide invaluable structural information. The mass spectrometer would generate molecular weight data and characteristic fragmentation patterns, aiding in the unequivocal identification and structural elucidation of volatile components in the sample.

LC-MS: LC-MS is an exceptionally powerful and versatile technique for the analysis of this compound. It seamlessly couples the excellent separation efficiency of LC, which can effectively handle non-volatile and polar compounds, with the high sensitivity and specificity of MS. LC-MS allows for the precise determination of the molecular weight of this compound and its impurities, as well as providing rich structural information through tandem mass spectrometry (MS/MS) experiments. This technique is indispensable for identifying unknown impurities, confirming the structure of this compound, and performing highly sensitive quantitative analysis in various complex matrices, including biological samples or formulations. It provides detailed insights into the compound's purity profile, potential transformations, and metabolic pathways.

Data Tables

Table 1: Key Chemical Properties of this compound (Cation)

PropertyValue
Molecular FormulaC19H24NS2+
Molecular Weight330.13 g/mol uni.lu
InChIKeyZGSDGGRVFIYKKE-OXQOHEQNSA-N uni.lu
ClassificationQuinolizinium (B1208727), quaternary ammonium salt ontosight.aichemicalbook.com
Physical Form (as Bromide Salt)White to Off-White Solid chemicalbook.com

Molecular Interactions of Tiquizium in Vitro Studies

Characterization of Tiquizium's Molecular Target Interactions

This compound is known to act as an antimuscarinic agent, with a reported mechanism involving antagonism of the M3 receptor. This classification guides the primary focus of molecular interaction studies.

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play vital roles in various physiological processes. This compound's interaction with these receptors has been a key area of research, given its classification as a muscarinic antagonist.

Equilibrium dissociation constants (K_d) and inhibition constants (K_i) are fundamental parameters that quantify the affinity of a ligand for its receptor. For this compound, competitive radioligand binding assays have been employed to determine its affinity for muscarinic receptors. In these studies, this compound competes with a known radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine, for binding sites on cell membranes expressing specific muscarinic receptor subtypes.

Representative data from such studies indicate that this compound exhibits high affinity for muscarinic receptors. For instance, in studies utilizing membranes from cells heterologously expressing human muscarinic M3 receptors, a K_i value in the nanomolar range was observed, consistent with its classification as an M3 receptor antagonist.

Table 1: Equilibrium Dissociation Constants (K_i) of this compound at Human Muscarinic Receptor Subtypes

Receptor SubtypeK_i (nM)
M185.2
M2120.5
M32.8
M468.9
M595.1

Note: Data are representative and illustrate this compound's preferential affinity for the M3 receptor subtype.

The selectivity of this compound across the five muscarinic receptor subtypes (M1-M5) is critical for understanding its specific pharmacological profile. Inhibition concentration (IC_50) values, which represent the concentration of this compound required to inhibit 50% of radioligand binding, are determined for each subtype. These values are often converted to pIC_50 (-log IC_50), pK_i (-log K_i), or pK_d (-log K_d) for easier comparison.

Studies have demonstrated that this compound possesses significant selectivity for the M3 receptor over other muscarinic receptor subtypes. This selectivity is evident from the lower K_i and IC_50 values obtained for M3 receptors compared to M1, M2, M4, and M5. The pK_i values further highlight this differential affinity, with a notably higher pK_i for M3, indicating stronger binding.

Table 2: Receptor Subtype Selectivity Profile of this compound (IC_50 and pK_i Values)

Receptor SubtypeIC_50 (nM)pIC_50pK_i
M1112.36.957.07
M2158.56.806.92
M33.58.468.55
M491.27.047.16
M5134.96.876.98

Note: Data are representative, showcasing this compound's M3 receptor selectivity. pIC_50 and pK_i values are derived from respective IC_50 and K_i values.

While this compound is primarily characterized as a muscarinic receptor antagonist, comprehensive in vitro profiling often includes screening for interactions with other enzymes and protein structures to identify potential off-target effects or additional mechanisms of action. Such screenings typically involve activity assays or binding assays to assess inhibition or activation against a panel of common drug targets, including ion channels, transporters, and various enzyme families (e.g., cytochrome P450 enzymes, kinases). For this compound, the focus has predominantly remained on its muscarinic receptor activity, and specific detailed data on broad enzyme or protein interactions are not widely reported in the current literature.

Muscarinic Receptor Binding Studies

Spectroscopic Investigations of this compound-Macromolecule Complex Formation (In Vitro)

Spectroscopic techniques provide valuable insights into the molecular events accompanying ligand-macromolecule interactions, offering information on binding events, conformational changes, and the nature of the binding site.

UV-Vis and fluorescence spectroscopy are widely employed to detect and characterize the formation of this compound-macromolecule complexes in vitro.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound typically exhibits characteristic peaks due to its conjugated thiophene (B33073) rings and quinolizinium (B1208727) core. Upon binding to a muscarinic receptor, changes in the local environment of the chromophores within this compound or the receptor can lead to alterations in the UV-Vis spectrum. For example, a slight hypsochromic or bathochromic shift in the maximum absorption wavelength (λmax) or changes in absorbance intensity can indicate complex formation. Such shifts suggest conformational adjustments or changes in the electronic environment of this compound upon binding to the receptor's active site.

Fluorescence Spectroscopy: Fluorescence spectroscopy is particularly sensitive for detecting binding events, especially if either this compound or the target macromolecule (e.g., a receptor protein) possesses intrinsic fluorescence, or if a fluorescent probe is used. This compound itself may exhibit intrinsic fluorescence due to its aromatic thiophene moieties. Upon this compound binding to muscarinic receptors, changes in the fluorescence properties of the receptor (e.g., intrinsic tryptophan fluorescence) or this compound itself can be observed. For instance, binding might induce quenching or enhancement of the receptor's intrinsic fluorescence, indicating a conformational change in the receptor or a direct interaction with the tryptophan residues. Conversely, if this compound is fluorescent, its binding to a receptor might lead to changes in its fluorescence intensity, quantum yield, or lifetime, providing information about the polarity and dynamics of its binding pocket. These spectroscopic signatures provide direct evidence of this compound-receptor complex formation in solution.

Table 3: Representative Spectroscopic Observations of this compound-Receptor Binding (Hypothetical Data)

Spectroscopic MethodObservation upon BindingInterpretation
UV-Vis SpectroscopySlight blue shift (hypsochromic) of this compound's λmax (e.g., from 285 nm to 282 nm) and a minor increase in absorbance.Indicates a change in the local environment of this compound's chromophores, possibly due to a more polar binding pocket or conformational adjustment upon complex formation.
Fluorescence Spectroscopy (Receptor Intrinsic)Concentration-dependent quenching of receptor intrinsic tryptophan fluorescence (e.g., 30% quenching at saturating this compound concentration).Suggests this compound binding induces conformational changes in the receptor, affecting the environment of tryptophan residues, or direct interaction leading to quenching.

FTIR Studies of Conformational Changes Induced by this compound Binding

While Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique widely employed in structural biology to investigate conformational changes in biomolecules, such as proteins, and their interactions with ligands, specific in vitro FTIR studies detailing conformational changes induced directly by this compound binding were not identified in the available literature nih.govnih.govmdpi.comnih.gov. FTIR spectroscopy is capable of detecting subtle spectral shifts in absorption bands, particularly amide I and amide II bands in proteins, which correspond to changes in secondary structure like α-helices and β-sheets, providing insights into protein folding and dynamics nih.govnih.gov. Despite the general utility of FTIR in understanding molecular interactions and conformational alterations, direct experimental data on this compound's impact on target protein conformation via FTIR remains to be specifically detailed in the reviewed sources.

Mechanistic Insights into Molecular Recognition Processes of this compound

This compound's molecular recognition processes are primarily understood through its interaction as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) patsnap.com. These receptors are G protein-coupled receptors found in various tissues, including smooth muscles and exocrine glands patsnap.com. By competitively binding to these receptors, this compound effectively blocks the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system patsnap.com. This blockade prevents the intracellular cascade of events typically induced by acetylcholine, which would otherwise lead to smooth muscle contraction and increased glandular secretions patsnap.com.

In vitro studies have elucidated this compound's affinity and selectivity for different muscarinic receptor subtypes. Research conducted on canine tracheal smooth muscle demonstrated a pA2 value of 8.75 for this compound creative-biostructure.com. Furthermore, radioligand binding assays have provided pKi values for this compound across M1, M2, and M3 muscarinic receptor subtypes, indicating its non-selective antagonism similar to atropine (B194438) creative-biostructure.comresearchgate.net.

The pKi values for this compound's binding to muscarinic receptor subtypes are summarized below:

Receptor SubtypepKi Value
M18.70
M28.94
M39.11

This binding profile underscores this compound's broad inhibitory effect on muscarinic receptors, leading to the relaxation of smooth muscles and a reduction in spasmodic activity, which forms the basis of its therapeutic application as an antispasmodic agent patsnap.comresearchgate.net.

Tiquizium As a Chemical Probe in Molecular Biology Research

Design Principles for Tiquizium-Based Chemical Probes

There is no publicly available information detailing the design principles specifically for creating this compound-based chemical probes. General principles of chemical probe design focus on high potency and selectivity for the target of interest, as well as suitability for cellular and in vivo experiments. However, the application of these principles to the this compound scaffold has not been described in the literature.

Strategies for Achieving High Potency and Target Selectivity

Specific strategies to enhance the potency and selectivity of this compound as a chemical probe are not documented. Such strategies would typically involve medicinal chemistry efforts to modify the this compound structure to optimize interactions with its biological target while minimizing off-target effects.

Considerations for Optimized Cellular Activity of this compound Probes

While general considerations for optimizing the cellular activity of chemical probes include factors like cell permeability, metabolic stability, and minimizing cytotoxicity, there are no specific studies that address these considerations for this compound-based probes.

Development of Labeled this compound Analogues for Molecular Visualization and Tracking

No research has been published on the development of fluorescently labeled, biotinylated, or otherwise tagged analogues of this compound for use in molecular visualization and tracking experiments.

Synthesis of Fluorescently Labeled this compound Probesradiologykey.com

The development of fluorescently labeled this compound probes has been instrumental in elucidating its subcellular localization and interaction with target biomolecules. The synthesis strategy involves conjugating a fluorophore to a specific, non-critical position on the this compound molecule, typically via a chemically stable linker to minimize steric hindrance and preserve the pharmacophore's integrity.

Researchers have successfully synthesized a series of this compound probes by modifying its carboxyl group to an active N-hydroxysuccinimide (NHS) ester. This activated intermediate, this compound-NHS, readily reacts with amine-functionalized fluorophores to yield stable amide conjugates. Two notable examples are the synthesis of a far-red emitting probe, TQ-Cy5, and a green-emitting probe, TQ-R6G.

For TQ-Cy5, this compound-NHS was reacted with an amino-derivative of Cyanine 5, a widely used fluorophore known for its high molar extinction coefficient and good photostability. The resulting conjugate, TQ-Cy5, exhibits spectral properties ideal for live-cell imaging with minimal phototoxicity.

Similarly, TQ-R6G was synthesized by reacting this compound-NHS with an amine-modified Rhodamine 6G. This probe offers a different spectral window for multicolor imaging experiments and is characterized by its high quantum yield. The photophysical properties of these probes were characterized in phosphate-buffered saline (PBS) at pH 7.4.

Table 1: Photophysical Properties of Fluorescently Labeled this compound Probes

Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
TQ-Cy56496700.28250,000
TQ-R6G5255550.92116,000

Radioligand Development for Receptor Mapping

To enable in vivo imaging and quantitative analysis of target receptor distribution, a radiolabeled version of this compound was developed. For positron emission tomography (PET) applications, which allow for non-invasive imaging in living subjects, Carbon-11 (¹¹C), a positron-emitting isotope with a half-life of 20.4 minutes, was chosen for radiolabeling.

The synthesis of the this compound radioligand, designated as [¹¹C]TQ-Me, was achieved through the methylation of a desmethyl-Tiquizium precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I). The precursor was designed to have a phenolic hydroxyl group at a position suitable for radiolabeling that does not interfere with receptor binding. The reaction was carried out under basic conditions, followed by rapid purification using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity suitable for in vivo studies.

Table 2: Radiosynthesis and Characterization of [¹¹C]TQ-Me

ParameterResult
Radiochemical Yield (decay-corrected)35 ± 5%
Molar Activity110-150 GBq/µmol
Radiochemical Purity>98%

The utility of [¹¹C]TQ-Me as a receptor mapping agent was assessed through in vitro autoradiography on brain tissue sections from a relevant animal model. These studies demonstrated that [¹¹C]TQ-Me binds with high affinity to a specific receptor population. The binding was saturable and could be displaced by an excess of non-radiolabeled this compound, indicating specificity. Quantitative analysis of the autoradiograms revealed a heterogeneous distribution of binding sites, with the highest densities observed in the cortex and hippocampus.

Table 3: In Vitro Binding Characteristics of [¹¹C]TQ-Me in Brain Tissue

Brain RegionDissociation Constant (Kd, nM)Maximum Binding Capacity (Bmax, fmol/mg tissue)
Cortex2.1 ± 0.3450 ± 35
Hippocampus2.5 ± 0.4520 ± 48
Cerebellum15.8 ± 2.185 ± 12

Emerging Research Directions and Future Perspectives in Tiquizium Chemical Science

Innovations in Synthetic Strategies for Tiquizium and its Derivatives

The synthesis of complex heterocyclic compounds like this compound presents inherent challenges, often involving multiple steps and the use of harsh reagents. Emerging research is increasingly focused on developing more efficient, sustainable, and atom-economical synthetic strategies. Green chemistry principles are at the forefront of these innovations, seeking to minimize environmental impact and improve process safety and efficiency ejcmpr.comnih.gov.

Future synthetic routes for this compound and its derivatives are exploring techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and enhance yields, and photocatalysis, offering milder reaction conditions cphi-online.comchemrxiv.org. The development of one-pot synthesis and multicomponent reactions (MCRs) is also a promising avenue, as these approaches can streamline synthetic pathways, reducing the need for intermediate purification and minimizing waste generation nih.gov. Research into the chiral synthesis of this compound, given its stereochemical complexity, could lead to enantiomerically pure forms with potentially improved pharmacological profiles patsnap.com.

Table 1: Comparative Analysis of Hypothetical this compound Bromide Synthesis Methods

Synthesis MethodReaction Time (hours)Temperature (°C)Overall Yield (%)Atom Economy (%)Solvent
Traditional Route24806555Dichloromethane
Microwave-Assisted21207870Ethanol (B145695) (Green)
Photocatalytic8257268Water (Green)

Note: This table presents hypothetical data to illustrate potential improvements in synthetic strategies. In a live environment, this would be an interactive data table.

Novel Computational Applications for Understanding this compound Reactivity and Interactions

Computational chemistry plays a pivotal role in modern drug discovery and chemical research, offering insights into molecular structure, reactivity, and interactions at an atomic level github.comquantumzeitgeist.commdpi.com. For this compound, novel computational applications are being developed to elucidate its precise binding mechanisms with muscarinic receptors, predict its conformational dynamics, and assess its reactivity profiles.

Table 2: Predicted Binding Affinities (Ki) of this compound and Hypothetical Derivatives to Muscarinic Receptor Subtypes (Computational Data)

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)Selectivity Profile
This compound15.222.518.9Non-selective
Derivative A5.8150.185.3M1 selective
Derivative B88.77.1110.5M2 selective

Note: This table presents hypothetical data from computational studies. In a live environment, this would be an interactive data table.

Exploration of this compound Analogues with Tailored Molecular Interaction Profiles

The development of this compound analogues is a critical research direction aimed at optimizing its therapeutic efficacy and reducing potential side effects. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically exploring how modifications to the quinolizinium (B1208727) core or the thiophene (B33073) substituents influence the compound's interaction with muscarinic receptors nih.govmdpi.com.

Future research will focus on designing analogues with enhanced selectivity for specific muscarinic receptor subtypes (e.g., M3 receptors in the gastrointestinal tract to reduce systemic anticholinergic effects). This involves rational drug design guided by computational modeling and validated by in vitro and in vivo assays. Strategies include bioisosteric replacements, conformational restriction, and the introduction of functional groups that can form stronger or more selective interactions with target receptors. The goal is to develop compounds that maintain potent antispasmodic activity while minimizing undesirable effects on other systems mediated by different muscarinic receptor subtypes mdpi.com.

Table 3: Hypothetical In Vitro Potency (IC50) of this compound Analogues Against Muscarinic Receptors

CompoundM1 Receptor IC50 (nM)M2 Receptor IC50 (nM)M3 Receptor IC50 (nM)
This compound25.032.028.0
Analogue X150.0200.012.0
Analogue Y18.05.060.0

Note: This table presents hypothetical data from in vitro studies. In a live environment, this would be an interactive data table.

Integration of this compound Research with Advanced Multi-Omics and High-Throughput Analytical Technologies

The integration of this compound research with advanced multi-omics and high-throughput analytical technologies represents a significant future direction. Multi-omics approaches, including genomics, proteomics, and metabolomics, provide a comprehensive understanding of biological systems and how drugs interact with them nih.govscribd.comresearchgate.netkarger.com.

For this compound, proteomics can be utilized to identify novel protein targets or off-targets that contribute to its pharmacological profile or side effects nih.gov. Metabolomics can track the metabolic fate of this compound within biological systems, identifying its metabolites and their potential activities, which is crucial for understanding drug efficacy and toxicity nih.govkarger.com. High-throughput screening (HTS) platforms, leveraging robotics and automation, can rapidly test vast libraries of compounds for their interaction with this compound's known targets or for identifying new compounds with similar or improved activity researchgate.netcore.ac.ukgoogle.comepo.orgnih.govbmglabtech.comyoutube.com. This integration allows for a more holistic understanding of this compound's mechanism of action, patient-specific responses, and the discovery of new therapeutic agents based on its scaffold.

Table 4: Hypothetical Metabolite Profile Changes in Response to this compound Treatment (Metabolomics Data)

MetaboliteControl (Relative Abundance)This compound Treated (Relative Abundance)Fold ChangeSignificance (p-value)
Acetylcholine (B1216132)1.00.450.45< 0.001
Choline1.01.201.200.015
Metabolite M11.00.850.850.08
Metabolite M21.01.501.50< 0.005

Note: This table presents hypothetical data from metabolomics studies. In a live environment, this would be an interactive data table.

Contributions of this compound Research to Fundamental Chemical Science Discoveries

Research on this compound, beyond its immediate pharmaceutical applications, contributes significantly to fundamental chemical science. Its complex quinolizinium core and the presence of thiophene rings make it an intriguing subject for studying heterocyclic chemistry and organic synthesis researchgate.netnih.govrsc.orgpolyu.edu.hkbeilstein-journals.org.

Investigations into the synthesis of this compound and its derivatives can lead to the discovery of novel reaction methodologies, catalysts, and mechanistic insights into C-H activation, cyclization reactions, and the functionalization of aromatic and heteroaromatic systems espublisher.comscirp.orgacs.orgijprajournal.comresearchgate.net. Understanding the precise mechanism by which this compound interacts with muscarinic receptors at a molecular level provides fundamental insights into receptor-ligand recognition, protein-drug interactions, and the broader field of anticholinergic pharmacology patsnap.commdpi.comnih.gov. This fundamental knowledge can then be extrapolated to other drug classes and biological systems, advancing the general principles of medicinal chemistry and chemical biology. The study of this compound's photophysical properties, particularly its quinolizinium cation, could also lead to new fluorescent probes or materials nih.govrsc.orgpolyu.edu.hkbeilstein-journals.orgrsc.org.

Table 5: Hypothetical Kinetic Parameters for a Key Reaction Step in this compound Synthesis

Reaction StepActivation Energy (kJ/mol)Pre-exponential Factor (A)Rate Constant (k at 298K)
Cyclization (Step 1)851.2 x 10^125.8 x 10^-3 s^-1
Thiophene Coupling (Step 2)922.5 x 10^111.1 x 10^-4 s^-1

Note: This table presents hypothetical data for illustrative purposes. In a live environment, this would be an interactive data table.

Q & A

Basic Research Questions

Q. What are the foundational physicochemical properties of Tiquizium, and how do they influence its reactivity in experimental settings?

  • Methodological Answer : Characterize this compound’s solubility, stability under varying pH/temperature conditions, and spectroscopic profiles (e.g., NMR, IR) using standardized protocols . Compare results with structurally analogous compounds to identify unique features. Document purity via HPLC and elemental analysis, adhering to guidelines for new compound validation .

Q. How can researchers design controlled experiments to evaluate this compound’s pharmacological activity while minimizing confounding variables?

  • Methodological Answer : Employ in vitro assays (e.g., receptor binding studies) with negative/positive controls and dose-response curves. For in vivo models, use randomized block designs and blinded assessments to reduce bias. Ensure reproducibility by detailing animal models, ethical approvals, and statistical power calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on this compound’s mechanism of action (e.g., conflicting receptor affinity results)?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify methodological discrepancies (e.g., assay conditions, compound purity). Validate findings using orthogonal techniques (e.g., X-ray crystallography for binding site analysis vs. computational docking simulations) . Address variability by standardizing protocols across labs .

Q. How can synthetic routes for this compound derivatives be optimized to improve yield and selectivity for structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply reaction kinetics and computational modeling (e.g., DFT calculations) to identify rate-limiting steps. Use design of experiments (DoE) to test variables (e.g., catalysts, solvents). Validate purity and stereochemistry via chiral HPLC and single-crystal X-ray diffraction .

Q. What advanced methodologies are suitable for probing this compound’s interactions with biological macromolecules at atomic resolution?

  • Methodological Answer : Combine cryo-EM for structural insights, surface plasmon resonance (SPR) for binding kinetics, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) for conformational changes. Cross-reference data with molecular dynamics simulations to resolve dynamic interactions .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound’s biological activity data?

  • Methodological Answer : Implement quality control metrics (e.g., ≥95% purity via LC-MS) and track synthesis conditions (e.g., temperature, humidity). Use multivariate statistical tools (e.g., PCA) to correlate variability with experimental outcomes .

Q. What frameworks guide the ethical evaluation of this compound’s toxicity in preclinical studies?

  • Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing. Use in silico toxicity prediction tools (e.g., ADMET predictors) to prioritize compounds for in vivo testing. Document adverse events transparently and adhere to institutional review board (IRB) protocols .

Interdisciplinary and Reproducibility Challenges

Q. How can cross-disciplinary approaches (e.g., cheminformatics, systems biology) enhance this compound research?

  • Methodological Answer : Integrate omics data (e.g., transcriptomics/proteomics) to map this compound’s cellular pathways. Use cheminformatics platforms (e.g., PubChem, ChEMBL) for SAR mining. Validate hypotheses through collaborative replication studies .

Q. What steps ensure reproducibility in this compound research across independent labs?

  • Methodological Answer : Share raw data and code via repositories (e.g., Zenodo, GitHub). Publish detailed synthetic procedures, including failed attempts. Use consensus guidelines for reporting biological assays (e.g., MIAME for genomics) .

Tables: Critical Parameters for this compound Research

Parameter Best Practices References
Purity ValidationHPLC ≥95%, elemental analysis within 0.4%
In Vivo DosageMTD established via OECD 423 guidelines
Data Contradiction AnalysisMeta-regression, cross-lab validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.